molecular formula C18H16O2 B12790569 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 91548-48-0

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

Cat. No.: B12790569
CAS No.: 91548-48-0
M. Wt: 264.3 g/mol
InChI Key: IKZQQMRJOBQRKS-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound featuring a unique structure that includes both phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a series of cycloaddition reactions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by further functionalization to introduce the phenyl and methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reactions. The separation and purification of the final product are typically achieved through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl and methylphenyl rings .

Scientific Research Applications

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to the presence of both phenyl and methylphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

91548-48-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6-(4-methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C18H16O2/c1-13-7-9-15(10-8-13)18(14-5-3-2-4-6-14)16-11-12-19-17(16)20-18/h2-12,16-17H,1H3

InChI Key

IKZQQMRJOBQRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3C=COC3O2)C4=CC=CC=C4

Origin of Product

United States

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